RBN012759 was developed as part of ongoing research into the pharmacological targeting of the PARP family of enzymes. It has been classified as an inhibitor specifically targeting the mono-ADP-ribosyl transferases, which are enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins. This compound is notable for its high selectivity, exhibiting over 300-fold selectivity for PARP14 compared to other members of the PARP family .
The synthesis of RBN012759 involves several key steps that focus on creating a compound with high specificity for PARP14. The synthetic route typically includes:
Technical details regarding the specific reaction conditions (temperature, solvent choice, and reaction times) are critical for optimizing yield and purity .
RBN012759's molecular structure features a complex arrangement that facilitates its interaction with the active site of PARP14. Key structural elements include:
Molecular modeling studies have provided insights into how RBN012759 interacts at the atomic level with PARP14, allowing researchers to refine its design for improved efficacy .
RBN012759 undergoes specific biochemical reactions when interacting with PARP14:
Research has demonstrated that RBN012759 effectively reduces mono-ADP-ribosylation levels in cellular models, confirming its action as an inhibitor .
The mechanism by which RBN012759 exerts its effects involves several steps:
Data from in vivo studies indicate that administration of RBN012759 can significantly suppress tumor growth in models treated with immune checkpoint inhibitors .
RBN012759 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to characterize these properties accurately .
RBN012759 has potential applications in various scientific fields:
RBN012759 achieves high-affinity binding to Poly(ADP-ribose) polymerase 14 (PARP14) through precise molecular interactions within the adenosine diphosphate (ADP)-ribosyl transferase (ART) catalytic domain. PARP14 contains a multi-domain architecture featuring three N-terminal macrodomains (Macro1-3), a central WWE domain, and a C-terminal catalytic domain responsible for mono-ADP-ribosyltransferase (mART) activity. The catalytic domain harbors a conserved nicotinamide adenine dinucleotide (NAD⁺)-binding pocket characterized by a "H-Y-E" motif (histidine-tyrosine-glutamate) essential for catalysis. RBN012759 binds this pocket through:
Table 1: Key Binding Interactions Between RBN012759 and PARP14 Catalytic Domain
Residue | Interaction Type | Functional Consequence |
---|---|---|
His1064 | Hydrogen bonding | Disrupts catalytic histidine protonation |
Tyr1093 | π-π stacking | Mimics nicotinamide ring positioning |
Tyr1145 | Hydrophobic packing | Stabilizes inhibitor conformation |
Glu1136 | Hydrogen bonding | Prevents NAD⁺ phosphate coordination |
Ser1038 | Van der Waals | Contributes to binding energy specificity |
The inhibitor's selectivity is further enhanced by its inability to accommodate the deeper, more polar NAD⁺-binding cleft of poly-ADP-ribosylating enzymes like PARP1. PARP14 possesses a shallower binding groove with distinct hydrophobic contours that match RBN012759's fused ring system—a feature absent in other monoPARPs such as PARP10 or PARP15 [4] [6].
RBN012759 exhibits exceptional selectivity for PARP14 over other PARP family members, as quantified by half-maximal inhibitory concentration (IC₅₀) assays. Biochemical analyses reveal an IC₅₀ of <3 nM against full-length human PARP14, with minimal activity against other mono- or polyPARPs:
Table 2: Selectivity Profile of RBN012759 Across Human PARP Enzymes
PARP Isoform | Classification | IC₅₀ (μM) | Selectivity Ratio (vs. PARP14) |
---|---|---|---|
PARP14 | MonoPARP | 0.003 | 1 |
PARP4 | PolyPARP | 10 | 3,333 |
PARP5a (TNK1) | PolyPARP | 8 | 2,667 |
PARP6 | MonoPARP | 4 | 1,333 |
PARP7 | MonoPARP | 4 | 1,333 |
PARP8 | MonoPARP | 20 | 6,667 |
PARP10 | MonoPARP | 1 | 333 |
PARP11 | MonoPARP | 1 | 333 |
PARP12 | MonoPARP | 5 | 1,667 |
PARP15 | MonoPARP | 3 | 1,000 |
PARP16 | MonoPARP | 6 | 2,000 |
The inhibitor demonstrates >300-fold selectivity over monoPARPs (e.g., PARP10, PARP11) and >1,000-fold selectivity over polyPARPs (e.g., PARP1, PARP2, PARP5a/b). This specificity arises from RBN012759's inability to engage conserved glutamate residues in the "D-E" loop of other PARPs, a region exhibiting significant conformational variability across the family. Crucially, RBN012759 does not inhibit poly-ADP-ribose formation in cellular assays even at 10 μM, confirming its monoPARP selectivity [3] [5].
Biological validation studies demonstrate functional selectivity: In interferon-γ (IFNγ)-stimulated macrophages, RBN012759 (0.1–10 μM) suppresses PARP14-dependent mono-ADP-ribosylation without altering PARP1-mediated poly-ADP-ribosylation induced by DNA damage. This correlates with reduced interleukin-4 (IL-4)-stimulated cytokine secretion—a pathway requiring PARP14's catalytic activity but not other PARPs [1] [3] [5].
Co-crystallography and molecular dynamics simulations reveal that RBN012759 binding induces allosteric changes in PARP14 beyond the catalytic site. Key dynamic features include:
Notably, Macrodomain 1 (MD1) of PARP14 exhibits intrinsic ADP-ribosylhydrolase activity that antagonizes the catalytic domain's writer function. RBN012759 binding increases PARP14 auto-modification by disrupting MD1-mediated self-reversal. Co-crystal structures show steric clashes between the inhibitor-bound catalytic domain and MD1, limiting MD1 access to auto-ADP-ribosylated sites (Kd increase from 15 nM to >500 nM) [4].
This dual mechanism—direct catalytic inhibition plus impaired auto-modulation—potentiates RBN012759's cellular effects. Viral macrodomains (e.g., SARS-CoV-2 Nsp3 Mac1) efficiently reverse PARP14-mediated ADP-ribosylation (kcat ~50 min⁻¹). However, RBN012759-treated PARP14 shows 90% resistance to Mac1-mediated hydrolysis due to the inaccessible ADP-ribose conformation [4] [7].
Conformational Changes Induced by RBN012759 Binding
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1